molecular formula C18H14O2 B15092248 1,6-Diphenylhexa-2,4-diyne-1,6-diol

1,6-Diphenylhexa-2,4-diyne-1,6-diol

Katalognummer: B15092248
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: GQGBKILINAQEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- is a compound with the molecular formula C18H14O2 It is a derivative of diacetylene glycol and is known for its unique structural properties, which include two phenyl groups attached to the terminal carbons of the hexadiyne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs under inert gas atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives. The specific products depend on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- involves its ability to undergo polymerization and other chemical transformations. The compound’s diacetylene backbone allows it to form highly conjugated polymers with unique optical and electronic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- is unique due to its combination of a diacetylene backbone and phenyl groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Eigenschaften

Molekularformel

C18H14O2

Molekulargewicht

262.3 g/mol

IUPAC-Name

1,6-diphenylhexa-2,4-diyne-1,6-diol

InChI

InChI=1S/C18H14O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12,17-20H

InChI-Schlüssel

GQGBKILINAQEQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.